molecular formula C13H14N2O B8747688 6-[(2-Ethylphenyl)oxy]-3-pyridinamine

6-[(2-Ethylphenyl)oxy]-3-pyridinamine

Cat. No.: B8747688
M. Wt: 214.26 g/mol
InChI Key: YBWOGUYVSITHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Ethylphenyl)oxy]-3-pyridinamine is a pyridine derivative featuring a 3-pyridinamine core substituted at the 6-position with a 2-ethylphenoxy group. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol. The ortho-ethylphenyl substituent may influence steric and electronic properties, distinguishing it from other pyridinamine derivatives.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(2-ethylphenoxy)pyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-2-10-5-3-4-6-12(10)16-13-8-7-11(14)9-15-13/h3-9H,2,14H2,1H3

InChI Key

YBWOGUYVSITHNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=NC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Lipophilicity :

  • The tert-butyl group in CB-103 increases hydrophobicity (higher logP) compared to the ethyl group in the target compound.
  • The trifluoromethyl group in the compound from enhances both lipophilicity and metabolic stability due to fluorine’s electronegativity.

Bulky silyl groups (e.g., ) reduce solubility but protect reactive sites during synthesis.

Steric and Electronic Effects :

  • Ortho-substituted ethylphenyl groups (target compound) may induce steric hindrance, affecting binding to biological targets.
  • Para-substituted tert-butyl groups (CB-103 ) offer less steric interference, favoring interactions with flat binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.